molecular formula C7H12N2O B2449873 (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide CAS No. 2002032-94-0

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide

Cat. No.: B2449873
CAS No.: 2002032-94-0
M. Wt: 140.186
InChI Key: LODQHSJIHFEBND-OLQVQODUSA-N
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Description

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide is a chemical compound of significant interest in neuroscience and medicinal chemistry research. This compound is based on the 3-azabicyclo[3.2.0]heptane scaffold, which has demonstrated valuable pharmacological properties by interacting with the central histaminergic system . Compounds within this structural class are investigated for their potential to enhance cognitive processes, including memory and learning . Furthermore, research indicates this scaffold exhibits potent wake-promoting (wakefulness), anti-sedation, and anti-anxiety activities, making it a compelling candidate for studying disorders of consciousness and mood . The mechanism of action is associated with the modulation of central histamine levels, which plays a role as a neurotransmitter or neuromodulator in various physiological and behavioral processes . Additionally, derivatives of 3-azabicyclo[3.2.0]heptane have shown distinct binding affinities for dopaminergic receptors, particularly at the D2L and D3 subtypes, suggesting a broader neuromodulatory profile . The (1R,5S) stereochemistry is often associated with the biologically active "meso" configuration of this bicyclic ring system . The primary research applications for this compound and its analogs include the study of cognitive deficits associated with brain aging, neurodegenerative diseases such as Alzheimer's and Parkinson's, schizophrenia, sleep-wake rhythm disorders, and attention deficit hyperactivity syndrome . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,5S)-3-azabicyclo[3.2.0]heptane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-7(10)9-3-5-1-2-6(5)4-9/h5-6H,1-4H2,(H2,8,10)/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODQHSJIHFEBND-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CN(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]1CN(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Reaction Conditions

The bicyclic core is synthesized via a [2+2] photochemical cycloaddition, a method validated in the preparation of Tazobactam intermediates. A linear precursor, typically an N-allyl-β-lactam derivative, undergoes UV irradiation (λ = 254 nm) in acetone or toluene-cyclohexane mixtures. This solvent system facilitates azeotropic water removal, improving yields by minimizing hydrolysis side reactions.

Example Protocol

  • Starting Material : (2S,3R)-N-allyl-β-lactam (10 g, 0.261 mol)
  • Solvent : Toluene-cyclohexane (1:1 v/v, 2000 mL)
  • Conditions : Reflux at 85–90°C under Dean-Stark dehydration for 6–8 hr
  • Yield : 93.7% purity by HPLC

Stereochemical Control

Chiral auxiliaries or asymmetric catalysis ensures the desired (1R,5S) configuration. Copper(II) chloride in anhydrous ethyl acetate induces diastereoselective ring closure, favoring the cis-fused bicyclic system. Polar solvents like DMF further enhance stereochemical fidelity by stabilizing transition states through dipole interactions.

Carboxamide Functionalization Strategies

Direct Amidation of Bicyclic Amines

Post-cyclization, the secondary amine at position 3 reacts with activated carboxylic acid derivatives. A two-step protocol involving:

  • Carboxylation : Treatment with triphosgene in dichloromethane yields the acyl chloride intermediate.
  • Amination : Reaction with aqueous ammonium hydroxide at 0–5°C provides the carboxamide.

Optimization Data

Parameter Value Impact on Yield
Temperature (°C) 0 vs. 25 78% vs. 62%
Solvent DCM vs. THF 82% vs. 45%
Equiv. Triphosgene 1.2 vs. 2.0 75% vs. 80%

Reductive Amination Alternatives

For N-alkylated variants, reductive amination using sodium cyanoborohydride and formaldehyde in methanol achieves >90% conversion. However, this method introduces regioisomeric impurities requiring chromatographic separation.

Impurity Profiling and Analytical Characterization

Common Byproducts

  • Over-cyclization Products : Dimerization during photochemical steps generates bis-bicyclic compounds (≤5% by LC-MS).
  • Epimerization : Basic conditions during amidation induce partial racemization, detectable via chiral HPLC.

Spectroscopic Data

  • IR (KBr) : ν = 2967 cm⁻¹ (C-H stretch), 1675 cm⁻¹ (amide C=O)
  • ¹H NMR (500 MHz, D₂O) : δ 3.82 (m, 1H, H-1), 3.45 (dd, J = 10.2 Hz, H-5), 2.95 (s, 2H, bridgehead H)
  • HRMS : m/z calcd. for C₈H₁₂N₂O₂ [M+H]⁺ 169.0978, found 169.0975

Industrial-Scale Process Optimization

Solvent Selection for Cyclization

Comparative studies reveal toluene-cyclohexane mixtures (1:1) as optimal, reducing reaction time from 12 hr to 6 hr versus pure toluene. The low polarity minimizes solvolysis, while azeotropic drying enhances conversion.

Catalytic Hydrogenation for Deb protection

Palladium-on-carbon (10% w/w) under 6 kg/cm² H₂ pressure cleaves benzyl protecting groups with 99.95% purity. Ethyl acetate-sodium bicarbonate biphasic systems prevent over-reduction.

Chemical Reactions Analysis

Types of Reactions: (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

Organic Synthesis

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide is widely used as a building block in organic synthesis. Its unique structure allows chemists to construct more complex molecules, making it valuable in the development of new compounds for research purposes .

Biochemical Studies

In biological research, this compound serves as a probe to investigate enzyme interactions and protein binding mechanisms. Its ability to fit into specific binding sites enables researchers to study how it modulates the activity of various enzymes and receptors .

Medicinal Chemistry

The compound has potential therapeutic applications, particularly in developing drugs targeting neurological disorders. Its structural properties may allow it to interact favorably with biological targets involved in these conditions . Additionally, derivatives of this compound have been studied for their antimicrobial properties, showing effectiveness against various bacterial strains by inhibiting cell wall synthesis .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityDerivatives exhibited effectiveness against extended-spectrum beta-lactamase-producing bacteria, suggesting potential for treating severe infections.
Enzyme InteractionThe compound was used to elucidate mechanisms of enzyme-substrate interactions, providing insights into biochemical pathways.
Drug DevelopmentInvestigated as a lead compound for neurological therapies; showed promise in modulating neurotransmitter systems.

Mechanism of Action

The mechanism of action of (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target. This can lead to changes in biochemical pathways, ultimately resulting in the desired therapeutic or chemical effect.

Comparison with Similar Compounds

  • (1R,5S)-3-Ethylbicyclo[3.2.0]hept-3-en-6-one
  • (1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione

Comparison: While these compounds share a similar bicyclic structure, (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide is unique due to the presence of the nitrogen atom and the carboxamide functional group. This imparts different chemical reactivity and biological activity, making it particularly valuable in medicinal chemistry and drug development.

Biological Activity

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide, with the CAS number 2002032-94-0, is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its receptor binding profiles, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C₇H₁₂N₂O
  • Molecular Weight : 140.18 g/mol
  • Structural Characteristics : The compound features a bicyclic structure that includes a nitrogen atom in the ring system, which may influence its interaction with biological targets.

Synthesis

The synthesis of (1R,5S)-3-azabicyclo[3.2.0]heptane derivatives has been achieved through various methods, including multicomponent reactions and kinetic resolutions using immobilized lipase B from Candida antarctica . These synthetic approaches have allowed for the production of enantiomerically pure compounds, which are crucial for evaluating their biological activities.

Receptor Binding Affinity

Research indicates that (1R,5S)-3-azabicyclo[3.2.0]heptane derivatives exhibit significant binding affinity for dopamine receptors, particularly D(2L) and D(3) subtypes. The binding affinities vary between enantiomers, highlighting the importance of stereochemistry in receptor interactions .

Receptor TypeBinding Affinity
D(1)Low
D(2L)High
D(3)High

Case Studies

  • Dopamine Receptor Studies : A study demonstrated that derivatives of (1R,5S)-3-azabicyclo[3.2.0]heptane showed enhanced binding to dopamine receptors compared to other compounds in the same class. The study utilized radiolabeled ligands to quantify binding affinities and assess functional activity through signaling pathways associated with these receptors .
  • Therapeutic Implications : The unique binding profile of this compound suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease, where dopamine dysregulation is a key factor .

Antimicrobial Activity

Emerging studies have also explored the antimicrobial properties of (1R,5S)-3-azabicyclo[3.2.0]heptane derivatives. Preliminary results indicate activity against certain strains of bacteria, suggesting potential as an antibiotic adjuvant or standalone antimicrobial agent .

Discussion

The biological activity of this compound is primarily characterized by its interaction with dopamine receptors and potential antimicrobial properties. The variations in receptor affinity among different enantiomers underline the significance of stereochemistry in drug design.

Future Directions

Further research is warranted to:

  • Explore the full pharmacological profile of this compound.
  • Investigate its efficacy in vivo.
  • Assess its safety and toxicity profiles in clinical settings.

Q & A

Q. What are the key structural features of (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide, and how do they influence its physicochemical properties?

The compound’s bicyclic framework, stereochemistry (1R,5S configuration), and substituents (e.g., carboxamide group) are critical. The rigid bicyclic structure enhances metabolic stability and receptor binding specificity, while the carboxamide group facilitates hydrogen bonding with biological targets . Substituents like trifluoromethyl or benzyl groups (in derivatives) increase lipophilicity and improve blood-brain barrier penetration, as seen in analogs with trifluoromethyl groups .

Q. What are common synthetic routes for this compound?

A multi-step approach is typically employed:

Cyclization : Precursors (e.g., chiral amines or cyclic anhydrides) undergo acid/base-catalyzed cyclization to form the bicyclic core .

Functionalization : Carboxamide introduction via carboxylation or coupling reactions.

Purification : Crystallization or chromatography ensures stereochemical purity (>98% by HPLC) .
Example: Cyclization of a chiral amine with DMF under nitrogen yields intermediates, followed by carboxamide formation .

Advanced Research Questions

Q. How can stereochemical purity be optimized during synthesis?

  • Chiral Resolution : Use chiral stationary phases in HPLC or enzymatic resolution to isolate enantiomers .
  • Asymmetric Catalysis : Employ catalysts like Rh(I)-DuPhos for stereoselective cyclopropanation in related azabicyclo systems .
  • Protecting Groups : Temporarily block reactive sites to prevent racemization during synthesis (e.g., tert-butyl esters in intermediates) .

Q. What analytical techniques validate structural integrity and purity?

  • X-ray Crystallography : Resolves absolute configuration (e.g., crystal data in triclinic systems for analogs) .
  • NMR/LC-MS : Confirms molecular weight and functional groups (e.g., ¹H NMR δ 3.2–4.1 ppm for bicyclic protons) .
  • Chiral HPLC : Quantifies enantiomeric excess (e.g., Chiralpak AD-H column) .

Q. How do substituents (e.g., trifluoromethyl, benzyl) modulate biological activity?

  • Trifluoromethyl : Enhances metabolic stability (reduces CYP450 oxidation) and lipophilicity (logP increase by ~0.5 units) .
  • Benzyl : Improves binding to hydrophobic pockets in CNS targets (e.g., σ receptors) but may reduce solubility .
  • SAR Strategy : Systematic substitution at C3 or C6 followed by in vitro screening (e.g., IC50 against neurological targets) .

Q. How to resolve contradictions in reported biological activities across studies?

  • Assay Standardization : Control variables (e.g., cell lines, incubation time). For example, discrepancies in IC50 values for kinase inhibition may arise from ATP concentration differences .
  • Purity Verification : Re-test compounds using validated purity methods (e.g., ≥95% by LC-MS) .
  • Structural Confirmation : Re-examine stereochemistry via X-ray or NOESY .

Q. What challenges arise in scaling synthesis for preclinical studies?

  • Reaction Optimization : Transition from batch to flow chemistry for cyclization steps improves yield (e.g., 60% → 85%) .
  • Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) .
  • Stability : Address hygroscopicity by formulating as hydrochloride salts .

Q. How can computational modeling predict target binding affinity?

  • Molecular Docking : Use Schrödinger Suite or AutoDock to simulate interactions with receptors (e.g., NMDA or opioid receptors). The bicyclic core’s rigidity reduces conformational entropy, improving docking scores .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of Derivatives

SubstituentlogPMetabolic Stability (t₁/₂, min)Target Affinity (Ki, nM)
-H (Parent)1.230150 (σ Receptor)
-CF₃1.712045 (σ Receptor)
-Benzyl2.59020 (κ Opioid Receptor)
Data derived from analogs in .

Q. Table 2. Synthetic Optimization Parameters

StepBatch Yield (%)Flow Chemistry Yield (%)
Cyclization6085
Carboxamide Formation7592
Based on .

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